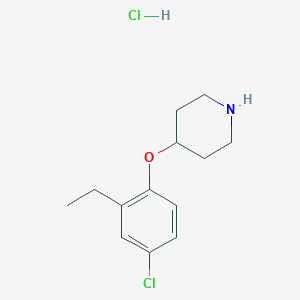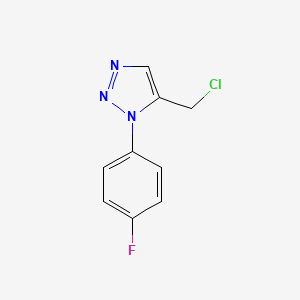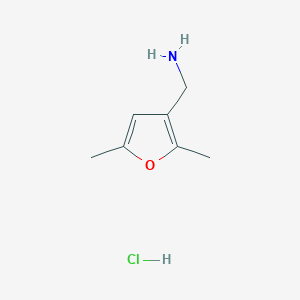
(2,5-Dimethylfuran-3-yl)methanamine hydrochloride
Overview
Description
“(2,5-Dimethylfuran-3-yl)methanamine hydrochloride” is a chemical compound that likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The “2,5-dimethyl” indicates that there are methyl groups (CH3) attached to the 2nd and 5th carbon atoms of the furan ring. The “3-yl” indicates that the remaining position on the furan ring is connected to a methanamine group, which is a methyl group (CH3) attached to an amine group (NH2). The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid, which typically happens when the nitrogen atom in the amine group donates a pair of electrons to form a bond with a hydrogen ion (H+).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,5-dimethylfuran compound with a suitable amine source, followed by acidification to form the hydrochloride salt. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
As mentioned in the description, the compound likely contains a furan ring with two methyl groups and a methanamine group attached. The exact 3D structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, which is an aromatic system and can participate in electrophilic aromatic substitution reactions. The amine group could also be involved in various reactions, such as acid-base reactions or nucleophilic substitutions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine group and the aromatic furan ring could influence properties like solubility, melting point, boiling point, etc.Scientific Research Applications
Synthesis and Characterization
- A novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized, showcasing potential applications in material science and organic synthesis, confirmed through 1H NMR and X-ray diffractions (Zhai Zhi-we, 2014).
Biomass Conversion to Biofuel
- 2,5-Dimethylfuran (DMF), a compound derivable from (2,5-Dimethylfuran-3-yl)methanamine hydrochloride, is highlighted for its biofuel potential. DMF can be efficiently produced from biomass-derived 5-(chloromethyl)furfural (CMF), indicating a sustainable pathway for biofuel production (S. Dutta & M. Mascal, 2014).
Photophysical Investigation
- The photophysical properties of a derivative, 1-(2,5-Dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (DFTP), were explored, revealing its potential as a fluorescent probe for detecting critical micelle concentration of surfactants. This underscores the compound's utility in analytical chemistry (Salman A. Khan & A. Asiri, 2016).
Neurokinin-1 Receptor Antagonism
- A related compound, demonstrating significant efficacy in pre-clinical tests for emesis and depression, showcases the potential of (2,5-Dimethylfuran-3-yl)methanamine hydrochloride derivatives in pharmaceutical research (T. Harrison et al., 2001).
Synthesis of Polypropionate Fragments
- Research into the synthesis of long-chain polypropionate fragments using Diels-Alder adducts of 2,4-dimethylfuran showcases the compound's role in advanced organic synthesis and potential applications in creating complex organic molecules (A. Sevin & P. Vogel, 1994).
Fluorescent Chemosensor Development
- A novel dimethylfuran tethered 2-aminopyridine-3-carbonitrile was developed as a dual-responsive fluorescent chemosensor for Fe3+ ions and picric acid, highlighting its potential in environmental monitoring and safety applications (A. Shylaja et al., 2020).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to comment on its potential hazards. However, many organic compounds can be flammable, and amines can be corrosive and irritating to the skin and eyes.
Future Directions
The potential applications or future directions for this compound would depend on its specific properties and activities. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-5-3-7(4-8)6(2)9-5;/h3H,4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWAAZTWCWKTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)methanamine hydrochloride | |
CAS RN |
1306604-69-2 | |
| Record name | 3-Furanmethanamine, 2,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
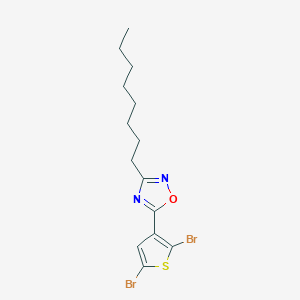
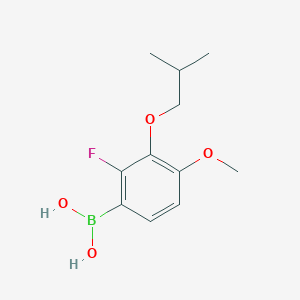
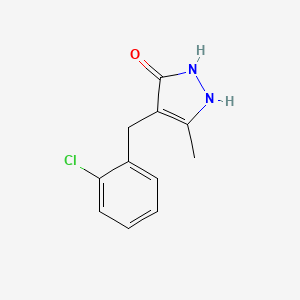
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)
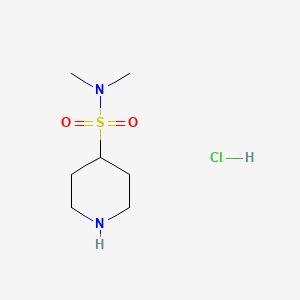
amine dihydrochloride](/img/structure/B1455629.png)
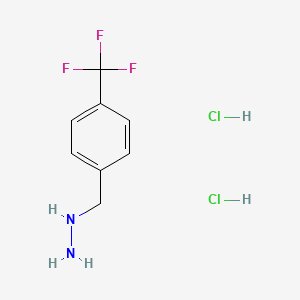
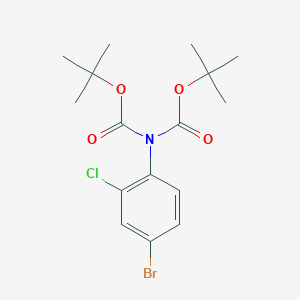
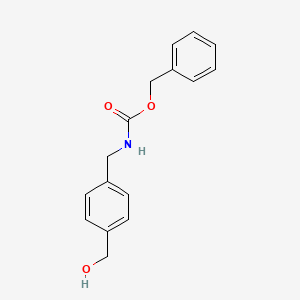
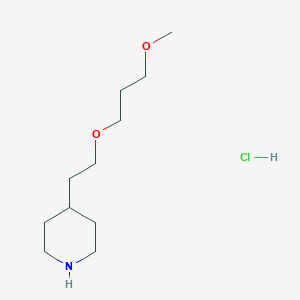
![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
